4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
“4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the linear formula C19H19N3O4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of “this compound” is 385.445 . The compound has a complex structure that includes a benzyl group, a dimethoxyphenyl group, and a triazole-thiol group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully documented. Sigma-Aldrich, which provides this compound, does not collect analytical data for this product .Scientific Research Applications
Biological Features of 1,2,4-Triazole Derivatives
1,2,4-Triazole compounds, including derivatives like "4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol," exhibit a wide range of biological activities. These activities include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Such compounds are attractive for their potential in creating new biologically active substances through various chemical modeling techniques. The versatility of 1,2,4-triazoles in demonstrating these activities makes them a promising direction for scientific research, particularly in designing drugs with specific biological targets (Ohloblina, 2022).
Reactivity and Synthesis of 1,2,4-Triazole-3-thione Derivatives
The reactivity of 1,2,4-triazole-3-thione derivatives, a category closely related to the chemical structure of interest, has been extensively studied. These compounds are known for their antioxidant and antiradical activity, suggesting a positive impact on biochemical processes, especially in conditions of high radiation exposure. Such characteristics align with the structural components of cysteine, showcasing the significant potential for synthesizing and exploring new compounds within this class for various medical and biological applications (Kaplaushenko, 2019).
Patent Review on Triazole Derivatives
A comprehensive review of patents related to 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families between 2008 and 2011 reveals the ongoing interest in developing new synthetic methods and biological evaluations of triazole compounds. This interest stems from their broad range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. The review suggests a need for new, efficient synthesis methods that consider green chemistry and energy saving, highlighting the importance of triazole derivatives in addressing emerging diseases and resistant bacterial strains (Ferreira et al., 2013).
Synthesis and Properties of 1,2,4-Triazole Derivatives
Research into the synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole highlights their significance in various fields beyond medicine, including engineering, metallurgy, and agriculture. These derivatives are utilized in optical materials, photosensitizers, coloring agents, and as additives for fuels and oils, indicating their broad utility and the importance of ongoing synthesis research (Parchenko, 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial activity, suggesting that their targets may be bacterial proteins or enzymes .
Mode of Action
Based on the antibacterial activity of similar compounds, it can be inferred that it might interact with bacterial proteins or enzymes, leading to inhibition of bacterial growth .
Biochemical Pathways
Similar compounds have been found to inhibit the formation of thiamine pyrophosphate (tpp), an essential co-factor in bacterial amino acid and carbohydrate metabolic pathways .
Result of Action
Similar compounds have been found to exhibit antibacterial activity, suggesting that their action results in the inhibition of bacterial growth .
Safety and Hazards
Future Directions
The future directions for research on “4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their biological activities, given their broad spectrum of pharmacological activities . Additionally, more research could be conducted on the synthesis of these compounds .
properties
IUPAC Name |
4-benzyl-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-21-14-9-8-13(10-15(14)22-2)16-18-19-17(23)20(16)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDFAXMMSCHQJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2CC3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325904 |
Source
|
Record name | 4-benzyl-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644735 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
299921-16-7 |
Source
|
Record name | 4-benzyl-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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